molecular formula C9H11N3 B11787166 5-(tert-Butyl)pyrimidine-2-carbonitrile

5-(tert-Butyl)pyrimidine-2-carbonitrile

Cat. No.: B11787166
M. Wt: 161.20 g/mol
InChI Key: WWQHSOGSRGBKJL-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3. It features a pyrimidine ring substituted with a tert-butyl group at the 5-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl methyl ketone with tert-butyronitrile in the presence of a base . Another approach involves the use of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile as a starting material, which is synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-(tert-Butyl)pyrimidine-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

5-(tert-Butyl)pyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-tert-butylpyrimidine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3

InChI Key

WWQHSOGSRGBKJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)C#N

Origin of Product

United States

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